molecular formula C6H5BrN2O2 B1425071 Methyl 6-bromopyrazine-2-carboxylate CAS No. 40155-34-8

Methyl 6-bromopyrazine-2-carboxylate

Cat. No. B1425071
CAS RN: 40155-34-8
M. Wt: 217.02 g/mol
InChI Key: LYNSTNYSMCKCSS-UHFFFAOYSA-N
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Description

“Methyl 6-bromopyrazine-2-carboxylate” is a chemical compound with the CAS Number: 40155-34-8 . It has a molecular weight of 217.02 and its IUPAC name is methyl 6-bromopyrazine-2-carboxylate . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The linear formula of “Methyl 6-bromopyrazine-2-carboxylate” is C6H5BrN2O2 . The InChI Code is 1S/C6H5BrN2O2/c1-11-6(10)4-2-8-3-5(7)9-4/h2-3H,1H3 and the InChI key is LYNSTNYSMCKCSS-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“Methyl 6-bromopyrazine-2-carboxylate” is a solid compound . It has a density of 1.669±0.06 g/cm3 (20 ºC 760 Torr) . The boiling point is 268.6±35.0℃ (760 Torr) .

Scientific Research Applications

Electrocatalysis and Green Chemistry

Methyl 6-bromopyrazine-2-carboxylate has applications in electrocatalysis. A study demonstrated its use in the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid. This process is significant as it avoids the use of volatile and toxic solvents and catalysts, promoting greener chemistry practices (Feng, Huang, Liu, & Wang, 2010).

Synthesis of Bioactive Compounds

Methyl 6-bromopyrazine-2-carboxylate is used in synthesizing bioactive compounds. For instance, it is involved in synthesizing 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a moiety of a dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist (Hirokawa, Horikawa, & Kato, 2000).

Heterocyclic Chemistry and Drug Design

It also finds utility in heterocyclic chemistry, particularly in the synthesis of various pteridin-4-one derivatives. Such compounds have potential applications in pharmaceuticals and drug design (Albert, 1979).

Antitumor Activities

In the field of medicinal chemistry, derivatives of Methyl 6-bromopyrazine-2-carboxylate have been synthesized and evaluated for antitumor activities. For instance, novel compounds involving this chemical showed varying degrees of growth inhibition on different tumor cell lines, highlighting its potential in cancer research (Huang et al., 2017).

Ligand Synthesis for Complexation Studies

The compound also serves as a building block in the synthesis of ligands, particularly for complexation with lanthanide(III) cations. This application is crucial for studies in coordination chemistry and material science (Charbonnière, Weibel, & Ziessel, 2001).

Corrosion Inhibition Research

Furthermore, Methyl 6-bromopyrazine-2-carboxylate derivatives have been theoretically evaluated for corrosion inhibition performance, demonstrating potential applications in material science and engineering (Obot & Gasem, 2014).

Safety And Hazards

“Methyl 6-bromopyrazine-2-carboxylate” is classified as potentially harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water for several minutes in case of eye contact .

Future Directions

“Methyl 6-bromopyrazine-2-carboxylate” could potentially be used in the synthesis of antiviral drugs. For instance, Favipiravir, an antiviral drug, was synthesized in only six steps from 3-aminopyrazine-2-carboxylate . This suggests that “Methyl 6-bromopyrazine-2-carboxylate” could have potential applications in pharmaceutical synthesis.

properties

IUPAC Name

methyl 6-bromopyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c1-11-6(10)4-2-8-3-5(7)9-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYNSTNYSMCKCSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CC(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681025
Record name Methyl 6-bromopyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-bromopyrazine-2-carboxylate

CAS RN

40155-34-8
Record name Methyl 6-bromopyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 6-bromopyrazine-2-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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